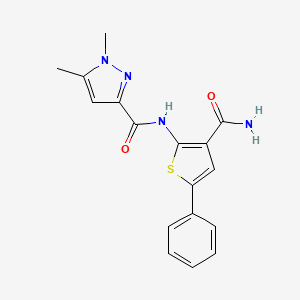

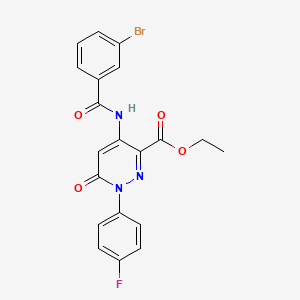

![molecular formula C12H17NO3 B2508159 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid CAS No. 2567503-30-2](/img/structure/B2508159.png)

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid is a heterocyclic compound that is part of a broader class of azaspiro compounds. These compounds are characterized by the presence of a spirocyclic structure, where a nitrogen atom is incorporated into the ring system, creating a bridge between two cyclic structures. The specific compound is not directly synthesized or analyzed in the provided papers, but the papers do discuss related azaspiro compounds and their synthesis, which can provide insights into the potential properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of related azaspiro compounds involves various chemical reactions and conditions. For instance, the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates is achieved by reacting diarylcyclohexenones with ethylene diamine in the presence of p-toluenesulfonic acid under solvent-free conditions and focused microwave irradiation . This method suggests that similar conditions could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azaspiro compounds is typically complex, with multiple rings and potential for stereoisomerism. The papers provided discuss the characterization of these compounds using various spectroscopic techniques, including melting point, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and two-dimensional Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy . These techniques would be essential for analyzing the molecular structure of this compound, ensuring the correct identification of its configuration and conformation.

Chemical Reactions Analysis

The chemical reactivity of azaspiro compounds can be inferred from the reactions they undergo. For example, heterospirocyclic 2H-azirin-3-amines have been used as synthons for various amino acids and in peptide synthesis, reacting with thiobenzoic and benzoic acid to give benzamides and dipeptides . These reactions indicate that azaspiro compounds can participate in amide bond formation and may be useful in the synthesis of peptide-like structures. The compound of interest may similarly undergo reactions that are useful in the synthesis of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro compounds are not directly discussed in the provided papers. However, the synthesis and characterization methods used for related compounds suggest that these properties can be determined through experimental analysis. The melting points, solubility, and stability of the compound can be assessed, and its chemical reactivity can be explored through reactions with various reagents .

Aplicaciones Científicas De Investigación

Synthesis Techniques

- A study by Gurry, McArdle, and Aldabbagh (2015) described a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. This work focused on spirocyclic oxetanes and their conversion into benzimidazoles through oxidative cyclizations (Gurry, McArdle, & Aldabbagh, 2015).

- Another approach to synthesize a derivative of 7-azaspiro[4.4]nonane was developed by Slavinskaya et al. (1996), focusing on a four-step method (Slavinskaya et al., 1996).

- Huynh, Nguyen, and Nishino (2017) synthesized 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, demonstrating a novel one-pot synthesis approach (Huynh, Nguyen, & Nishino, 2017).

Medicinal Chemistry Applications

- Matsuda et al. (2018) designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. This work highlighted the potential application in medicinal chemistry for treating metabolic disorders (Matsuda et al., 2018).

Chemical Transformations and Reactions

- Research by Sabitov et al. (2020) explored a three-component condensation involving 7-azaspiro[4.5]nonane derivatives, showcasing its versatility in synthesizing complex molecules (Sabitov et al., 2020).

- Meyers et al. (2011) identified 7-azaspiro[3.5]nonane as a lead scaffold in the development of fatty acid amide hydrolase (FAAH) inhibitors, indicating its potential in drug discovery (Meyers et al., 2011).

Propiedades

IUPAC Name |

7-prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-10(14)13-7-6-12(4-3-5-12)9(8-13)11(15)16/h2,9H,1,3-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUIBBSQMNMHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(CCC2)C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

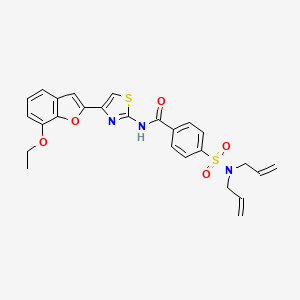

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)

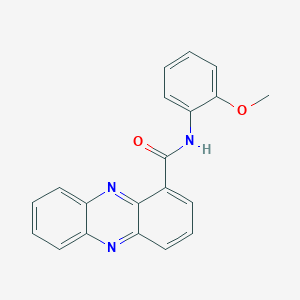

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)

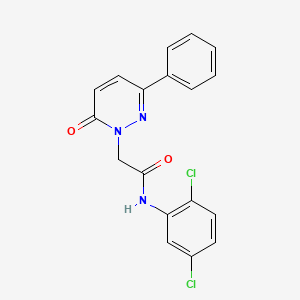

![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)